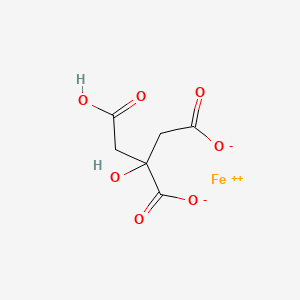
Citric acid, iron(2+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citric acid, iron(2+) salt, also known as ferrous citrate, is a coordination complex formed between citric acid and iron(2+) ions. This compound is typically found as a slightly gray-green powder or white crystals. It is known for its stability and solubility in water, making it useful in various applications, particularly in the fields of nutrition and chemistry .
Mechanism of Action
Target of Action
Citric acid, iron(2+) salt, also known as ferrous citrate, is a complex formed by the binding of citric acid with ferrous ions . The primary targets of this compound are the iron transport systems in the body, particularly those involved in the metabolism of iron .
Mode of Action
Ferrous citrate interacts with its targets by acting as a source of bioavailable iron. The citric acid component of the compound plays a crucial role in enhancing the solubility and absorption of iron . It is also known to prevent the aggregation of iron nanoparticles, thereby controlling their size .
Biochemical Pathways
The citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid cycle, is a key biochemical pathway affected by ferrous citrate . This cycle is responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins, releasing energy stored in these nutrients . Ferrous citrate, by providing a source of bioavailable iron, contributes to the various enzymatic reactions in this cycle.
Pharmacokinetics
Iron can be administered intravenously in the form of polynuclear iron(III)-hydroxide complexes with carbohydrate ligands or orally as iron(II) (ferrous) salts or iron(III) (ferric) complexes . The pharmacokinetics of iron supplements, including ferrous citrate, are complex due to the ubiquity of endogenous iron, its compartmentalized sites of action, and the complexity of iron metabolism . High oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with potential adverse consequences .
Result of Action
The primary result of the action of ferrous citrate is the provision of bioavailable iron to the body’s iron transport systems. This contributes to various physiological processes, including the formation of hemoglobin and myoglobin, the transport and storage of oxygen, and the functioning of various enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Citric acid, iron(2+) salt can be synthesized by reacting citric acid with iron(2+) salts such as iron(2+) sulfate. The reaction typically occurs in an aqueous solution under controlled pH conditions to ensure the formation of the desired complex. The general reaction is as follows:
Citric acid+Iron(2+) sulfate→Citric acid, iron(2+) salt+Sulfuric acid
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction environments to ensure consistency and quality. The process may include steps such as filtration, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Citric acid, iron(2+) salt undergoes various chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) under certain conditions, leading to the formation of iron(3+) citrate.
Reduction: In the presence of reducing agents, iron(3+) citrate can be reduced back to iron(2+) citrate.
Complexation: Citric acid can form complexes with other metal ions, altering the properties and reactivity of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Ascorbic acid, sodium borohydride.
Complexation Agents: Other metal salts such as copper(2+) sulfate, zinc(2+) chloride.
Major Products Formed:
Iron(3+) citrate: Formed through oxidation.
Iron(2+) citrate: Formed through reduction or direct synthesis.
Scientific Research Applications
Citric acid, iron(2+) salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other iron-containing compounds.
Biology: Employed in studies related to iron metabolism and transport in biological systems.
Medicine: Utilized as a dietary supplement to treat iron deficiency anemia due to its high bioavailability.
Industry: Applied in the production of iron-based catalysts and as a fortifying agent in food products
Comparison with Similar Compounds
Iron(3+) citrate: Similar in structure but contains iron(3+) ions. It is less soluble and has different reactivity compared to iron(2+) citrate.
Ammonium ferric citrate: Contains ammonium ions and iron(3+) ions. It is used in different applications, such as in photographic processes and as a food additive.
Uniqueness: Citric acid, iron(2+) salt is unique due to its high solubility and bioavailability, making it particularly effective as a dietary supplement for iron deficiency. Its ability to form stable complexes with iron(2+) ions distinguishes it from other iron compounds, providing specific advantages in both biological and industrial applications .
Properties
CAS No. |
23383-11-1 |
|---|---|
Molecular Formula |
C6H6FeO7 |
Molecular Weight |
245.95 g/mol |
IUPAC Name |
3-carboxy-3-hydroxypentanedioate;iron(2+) |
InChI |
InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |
InChI Key |
APVZWAOKZPNDNR-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Fe+2] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Fe+2] |
melting_point |
White microscopic rhombic, orthorhombic crystals; mp: decomposition at 350 °C in molecular hydrogen; soluble in ammonium hydroxide. /Monohydrate/ |
Key on ui other cas no. |
23383-11-1 |
physical_description |
White solid; [Hawley] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


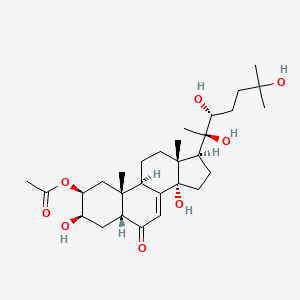

![(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,14R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol](/img/structure/B1245099.png)

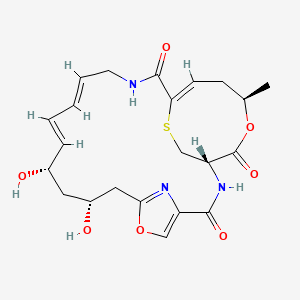
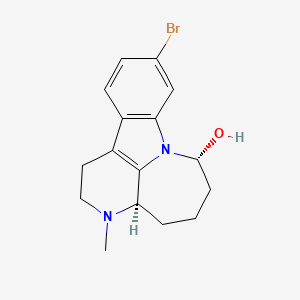
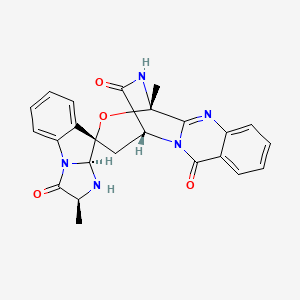


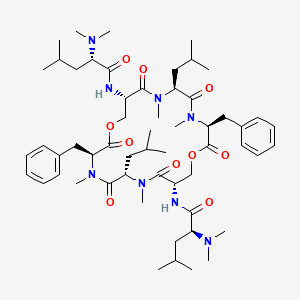

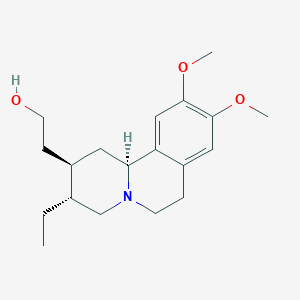
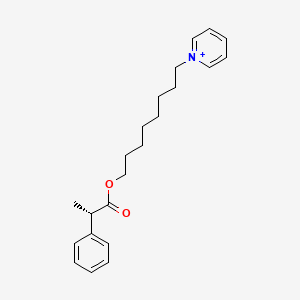
![[(2S,3R,4R,5R,6S)-6-[[(1S,3S,4R,5R,7S,9R,10S,11S,12R,14R,16S,28R,29S,30S,31R,33R,36R,37R,38R,39R,41R)-4,10,11,29,30,39-hexahydroxy-5,12,31-tris(hydroxymethyl)-37,38-bis[[(2S)-2-methylbutanoyl]oxy]-26-oxo-16-pentyl-2,6,8,13,15,27,32,34,40-nonaoxapentacyclo[34.3.1.13,7.09,14.028,33]hentetracontan-41-yl]oxy]-4-hydroxy-2-methyl-5-[(2S)-2-methylbutanoyl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B1245120.png)
